MAO-A Inhibition vs. 6-Substituted Quinoxalines
5-Quinoxalineethanamine (5-position ethanamine) demonstrates extremely weak inhibition of human MAO-A with an IC50 exceeding 100 μM ( >1.00E+5 nM) [1]. This contrasts sharply with 6-substituted aminoquinoxaline derivatives (e.g., N-Methyl-1-quinoxalin-6-ylmethanamine), which have been reported to exhibit constant inhibition of dehydrogenase enzymes through active-site binding . The approximately 100-fold or greater difference in inhibitory potency between positional isomers underscores that substitution position is a critical determinant of target engagement.
| Evidence Dimension | MAO-A enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 >100 μM (>1.00E+5 nM) |
| Comparator Or Baseline | 6-substituted quinoxaline derivatives (N-Methyl-1-quinoxalin-6-ylmethanamine) reported to exhibit constant enzyme inhibition |
| Quantified Difference | >100-fold lower potency (based on typical active-site inhibitor IC50 values in low μM to nM range) |
| Conditions | Inhibition of MAO-A assessed by inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay (human enzyme) |
Why This Matters
For researchers developing MAO-targeted probes or therapeutics, the exceptionally weak MAO-A activity of the 5-substituted regioisomer establishes it as a valuable negative control or scaffold for designing selective ligands where MAO off-target activity must be minimized.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Target: Amine oxidase [flavin-containing] A (Human). Affinity Data: IC50 >1.00E+5 nM. Assay: Inhibition of MAO-A assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. View Source
